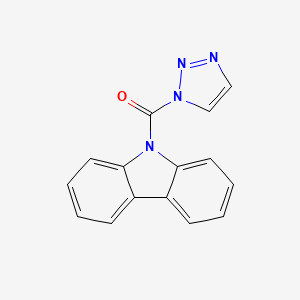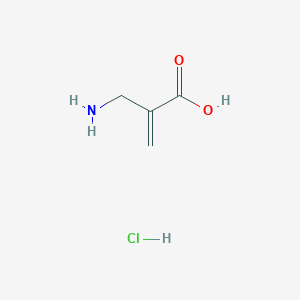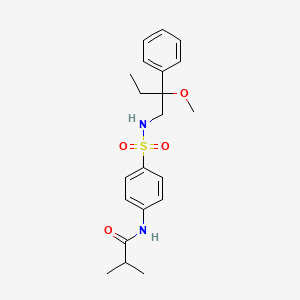
(4-Ethoxystyryl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxystyryl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is particularly notable for its ethoxy group attached to the styryl moiety, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxystyryl)boronic acid typically involves the hydroboration of an appropriate styrene derivative followed by oxidation. One common method is the reaction of 4-ethoxystyrene with a borane reagent, such as borane-tetrahydrofuran complex, under controlled conditions. The resulting boronate ester is then oxidized to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxystyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or borate.
Reduction: Formation of the corresponding borane derivative.
Substitution: Reaction with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted styryl derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
(4-Ethoxystyryl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and sensors
Mécanisme D'action
The mechanism of action of (4-Ethoxystyryl)boronic acid in chemical reactions often involves the formation of a boronate complex. In Suzuki-Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(4-Ethoxystyryl)boronic acid is unique due to its ethoxy group, which can influence its reactivity and solubility. Compared to phenylboronic acid, it offers different electronic and steric properties, making it suitable for specific synthetic applications. The presence of the styryl moiety also allows for additional functionalization and versatility in organic synthesis .
Propriétés
Formule moléculaire |
C10H13BO3 |
|---|---|
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)ethenylboronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-8,12-13H,2H2,1H3 |
Clé InChI |
UHEQOOVSZPCVBF-UHFFFAOYSA-N |
SMILES canonique |
B(C=CC1=CC=C(C=C1)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)

![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
![4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)


![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118886.png)
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)

![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14118921.png)



